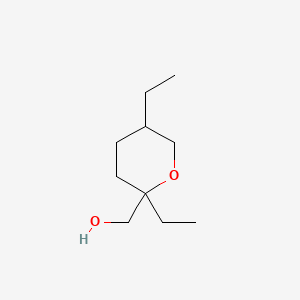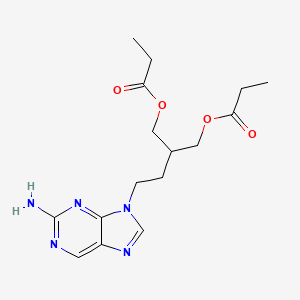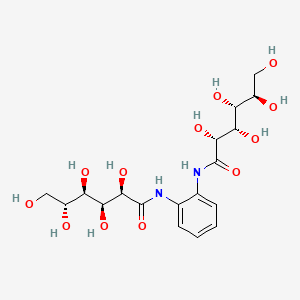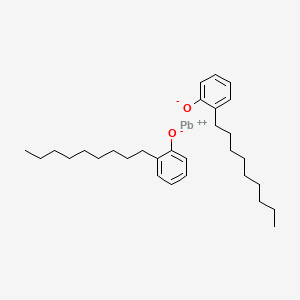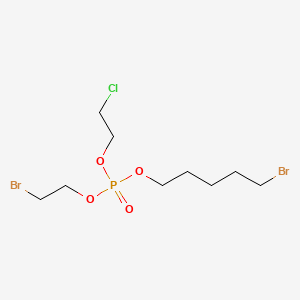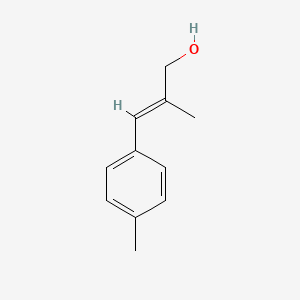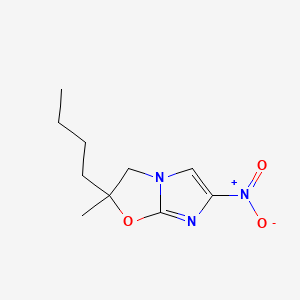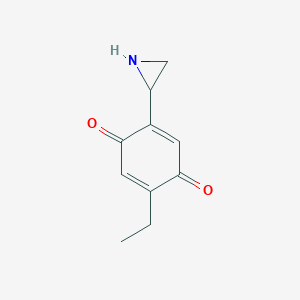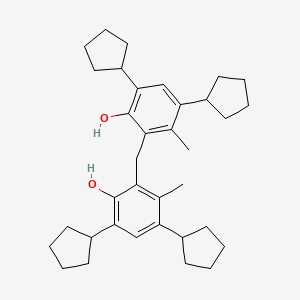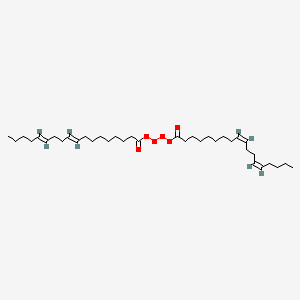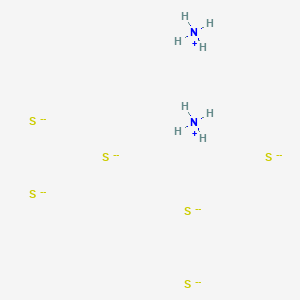
Diammonium hexasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium hexasulphide, also known as diazanium hexasulfide, is a chemical compound with the formula (NH₄)₂S₆. It is a polysulfide compound that contains six sulfur atoms in its structure. Polysulfides are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium hexasulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired polysulfide compound. The general reaction is as follows:
(NH4)2S+5S→(NH4)2S6
The reaction is usually carried out in an aqueous solution at a temperature range of 20-30°C. The pH of the solution is maintained around neutral to slightly acidic conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ammonium sulfide and sulfur are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diammonium hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower polysulfides or elemental sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in non-aqueous solvents under inert atmosphere.
Substitution: Substitution reactions can be carried out using halogens or other electrophilic reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher polysulfides or sulfur oxides.
Reduction: Lower polysulfides or elemental sulfur.
Substitution: Compounds where sulfur atoms are replaced by other atoms or groups.
Scientific Research Applications
Diammonium hexasulphide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of diammonium hexasulphide involves its ability to release sulfur atoms, which can interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The polysulfide structure allows it to participate in redox reactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Diammonium hexasulphide can be compared with other polysulfides such as:
Diammonium pentasulphide: Contains five sulfur atoms and has similar chemical properties but different reactivity.
Diammonium tetrasulphide: Contains four sulfur atoms and is less reactive compared to hexasulphide.
Diammonium trisulphide: Contains three sulfur atoms and has distinct chemical behavior due to its shorter sulfur chain.
The uniqueness of this compound lies in its higher sulfur content, which imparts unique chemical and biological properties, making it suitable for specific applications that other polysulfides may not be able to fulfill.
Properties
CAS No. |
60581-61-5 |
|---|---|
Molecular Formula |
H8N2S6-10 |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
diazanium;hexasulfide |
InChI |
InChI=1S/2H3N.6S/h2*1H3;;;;;;/q;;6*-2/p+2 |
InChI Key |
MZHMSWMZLVBJRY-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


